Cas no 630083-02-2 (2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione)

2-{(4-Chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound featuring a pyrrolopyridine core substituted with a 4-chlorophenylaminomethyl group. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the chlorophenyl moiety may enhance binding affinity in target interactions, while the fused pyrrolopyridine scaffold offers rigidity and electronic diversity. The compound’s well-defined molecular architecture makes it suitable for further derivatization in drug discovery efforts. Its synthetic accessibility and structural versatility underscore its value as a building block for developing novel pharmacophores or functional materials. Analytical characterization confirms high purity and stability under standard conditions.
2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione structure
630083-02-2 structure
Product Name:2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione
CAS No:630083-02-2
MF:C14H10ClN3O2
MW:287.701101779938
CID:5958740
PubChem ID:2133503
Update Time:2025-06-08

2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione
    • 2-[(4-chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
    • 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 2-[[(4-chlorophenyl)amino]methyl]-
    • 2-(((4-chlorophenyl)amino)methyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
    • CHEMBL1459797
    • HMS2611N23
    • 630083-02-2
    • SMR000320210
    • 2-{[(4-chlorophenyl)amino]methyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
    • AKOS002793756
    • F1548-0018
    • MLS000419475
    • AB00578641-02
    • Inchi: 1S/C14H10ClN3O2/c15-9-1-3-10(4-2-9)17-8-18-13(19)11-5-6-16-7-12(11)14(18)20/h1-7,17H,8H2
    • InChI Key: WAAALLQVLDMDII-UHFFFAOYSA-N
    • SMILES: C1=NC=CC2C(=O)N(CNC3=CC=C(Cl)C=C3)C(=O)C1=2

Computed Properties

  • Exact Mass: 287.0461543g/mol
  • Monoisotopic Mass: 287.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 62.3Ų

2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione Pricemore >>

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Additional information on 2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione

Compound CAS No. 630083-02-2: 2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione

The compound CAS No. 630083-02-2, also known as 2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione, is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrrolopyridinediones, which are known for their potential biological activities and applications in drug discovery. The molecule's structure features a pyrrolopyridine ring system fused with a dione moiety and an (4-chlorophenyl)aminomethyl substituent, which contributes to its unique chemical properties and bioactivity.

Recent studies have highlighted the importance of pyrrolopyridinedione derivatives in the development of novel therapeutic agents. The presence of the chlorophenyl group in this compound introduces additional electronic and steric effects, which can enhance its binding affinity to target proteins or enzymes. This makes it a promising candidate for further exploration in drug design. For instance, researchers have investigated its potential as an inhibitor of certain kinases or proteases, which are key targets in the treatment of cancer and inflammatory diseases.

The synthesis of 2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione involves a multi-step process that typically includes cyclization reactions and functional group transformations. The starting materials often include aromatic amines and carbonyl compounds, which are subjected to conditions that promote the formation of the pyrrolopyridine ring system. The introduction of the chlorophenyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed.

In terms of biological activity, this compound has shown remarkable selectivity towards certain molecular targets. For example, studies have demonstrated its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various pathological conditions such as cancer and neurodegenerative diseases. The dione moiety in the molecule plays a critical role in its interaction with HDACs by providing hydrogen bonding opportunities and stabilizing the enzyme-inhibitor complex.

Beyond its enzymatic inhibition properties, this compound has also been explored for its potential as a modulator of cellular signaling pathways. Preclinical studies have shown that it can influence pathways such as NF-kB and MAPK/ERK signaling, which are central to inflammation and cell proliferation. These findings suggest that it may have therapeutic potential in conditions characterized by chronic inflammation or uncontrolled cell growth.

The structural versatility of CAS No. 630083-02-2 also makes it an attractive scaffold for further chemical modifications. Researchers have been experimenting with substituent variations on both the pyrrolopyridine ring and the chlorophenyl group to optimize its pharmacokinetic properties and improve its bioavailability. These efforts aim to strike a balance between potency and safety, ensuring that the compound can be effectively utilized in clinical settings.

In conclusion, 2-{(4-chlorophenyl)aminomethyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique structure and biological activity make it a valuable tool for researchers seeking novel therapeutic agents against a wide range of diseases. As ongoing studies continue to uncover new insights into its mechanisms of action and applications, this compound is poised to play an increasingly important role in advancing medical science.

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